molecular formula C15H15NO5S B13351003 (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate

(4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13351003
M. Wt: 321.3 g/mol
InChI Key: ZHJFTOZSJPMENA-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate: is a complex organic compound that features a furan ring substituted with a methoxycarbonyl group and a methyl group, as well as a nicotinate moiety substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring system, followed by the introduction of the methoxycarbonyl and methyl groups. The nicotinate moiety is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include furanones, hydroxymethyl derivatives, and various substituted nicotinates.

Scientific Research Applications

Chemistry: In chemistry, (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable for designing functional materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to these similar compounds, (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate is unique due to its specific substitution pattern on the furan and nicotinate rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO5S/c1-9-12(14(17)19-2)7-10(21-9)8-20-15(18)11-5-4-6-16-13(11)22-3/h4-7H,8H2,1-3H3

InChI Key

ZHJFTOZSJPMENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)COC(=O)C2=C(N=CC=C2)SC)C(=O)OC

Origin of Product

United States

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